2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one
CAS No.: 1465425-67-5
Cat. No.: VC3068132
Molecular Formula: C9H15F3N2O
Molecular Weight: 224.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1465425-67-5 |
|---|---|
| Molecular Formula | C9H15F3N2O |
| Molecular Weight | 224.22 g/mol |
| IUPAC Name | 2-amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C9H15F3N2O/c1-6(13)8(15)14-4-2-7(3-5-14)9(10,11)12/h6-7H,2-5,13H2,1H3 |
| Standard InChI Key | QOZHRTNCNRDQHB-UHFFFAOYSA-N |
| SMILES | CC(C(=O)N1CCC(CC1)C(F)(F)F)N |
| Canonical SMILES | CC(C(=O)N1CCC(CC1)C(F)(F)F)N |
Introduction
2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl-substituted piperidine ring, and a ketone functional group. This compound is of interest in medicinal chemistry due to its unique structural features, which may confer biological activity.
Synthesis
The synthesis of 2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one typically involves:
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Preparation of the Piperidine Ring: The piperidine moiety is functionalized with a trifluoromethyl group using nucleophilic substitution or electrophilic fluorination techniques.
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Formation of the Amino-Ketone Backbone: The amino group and ketone functionality are introduced via reductive amination or acylation reactions.
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Purification: The final product is purified using recrystallization or chromatography to achieve high purity.
Biological Significance
The compound's structural features suggest potential applications in pharmacology, particularly in areas such as:
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Neuropharmacology: The piperidine ring is a common scaffold in drugs affecting the central nervous system.
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Antiviral Research: Fluorinated compounds have shown promise in inhibiting viral enzymes due to their enhanced binding affinity.
Analytical Characterization
The compound can be characterized using various analytical techniques:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirms molecular structure and functional groups. |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns. |
| Infrared Spectroscopy (IR) | Identifies functional groups (e.g., C=O stretch for ketones). |
| X-ray Crystallography | Provides detailed information on molecular geometry. |
Safety and Handling
As with many fluorinated organic compounds, proper safety protocols should be followed:
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Use in a well-ventilated fume hood.
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Avoid direct contact; wear appropriate personal protective equipment (PPE).
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Dispose of waste according to local regulations.
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